N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that features a unique combination of benzothiazole, tetrahydrothienopyridine, and dimethoxybenzamide moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-tubercular, and anticancer properties .
Mechanism of Action
Target of Action
The primary targets of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response by producing prostaglandins, which are lipid compounds that mediate various physiological processes including inflammation .
Mode of Action
This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX-1 and COX-2 enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins and thus a reduction in inflammation .
Pharmacokinetics
The compound’s effectiveness in inhibiting cox-1 and cox-2 suggests that it has sufficient bioavailability to reach its targets .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that this compound may interact with enzymes, proteins, and other biomolecules involved in the pathogenesis of tuberculosis .
Cellular Effects
Given the known activities of similar benzothiazole derivatives, it is possible that this compound could influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been shown to inhibit the phosphorylation of certain proteins in necroptotic cells , suggesting that this compound may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Intermediate: The synthesis begins with the preparation of the benzothiazole intermediate through the reaction of 2-aminothiophenol with acetic anhydride.
Cyclization: The benzothiazole intermediate undergoes cyclization with a suitable diketone to form the tetrahydrothienopyridine ring.
Acetylation: The resulting compound is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling with Dimethoxybenzamide: Finally, the acetylated intermediate is coupled with 3,4-dimethoxybenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyridine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzothiazole moiety, potentially converting it to a benzothiazoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and dimethoxybenzamide rings
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted benzothiazole and dimethoxybenzamide derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzothiazole and thienopyridine systems in various chemical reactions .
Biology
Biologically, the compound exhibits significant activity against various pathogens. It has been investigated for its anti-tubercular properties, showing promising results in inhibiting Mycobacterium tuberculosis .
Medicine
In medicine, the compound is explored for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development .
Industry
Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable intermediate in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides
- Benzothiazole-2-thiol derivatives
Uniqueness
Compared to similar compounds, N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide stands out due to its unique combination of structural features. The presence of both benzothiazole and tetrahydrothienopyridine rings provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-14(29)28-11-10-16-21(13-28)34-25(22(16)24-26-17-6-4-5-7-20(17)33-24)27-23(30)15-8-9-18(31-2)19(12-15)32-3/h4-9,12H,10-11,13H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIPPMXDMWPCGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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